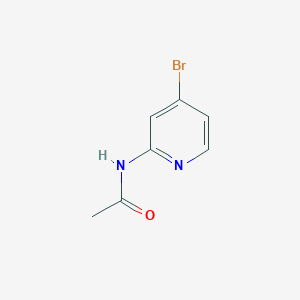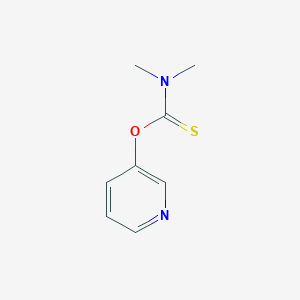![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Descripción general
Descripción
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is represented by the InChI code1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 . Physical And Chemical Properties Analysis
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” may have potential applications in antimicrobial activity. Similar compounds with piperazine derivatives have been studied for their ability to inhibit bacterial enzymes, which is crucial in the development of new antibacterial agents. The docking simulations of these compounds show that they can form stable complexes with bacterial enzymes through hydrophobic interactions .
Molecular Modeling
Molecular modeling is another field where this compound could be applied. The structural features of piperazine derivatives make them suitable candidates for molecular docking studies, which are essential in drug design and discovery. These studies help in understanding the interaction between drugs and their targets at a molecular level .
Drug Synthesis
The compound could be used as an intermediate in the synthesis of various drugs. The process of reductive amination, as mentioned in related research, indicates that such compounds can be synthesized with different substituted aromatic aldehydes to produce a range of pharmacologically active agents .
Safety and Hazards
The safety information for “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




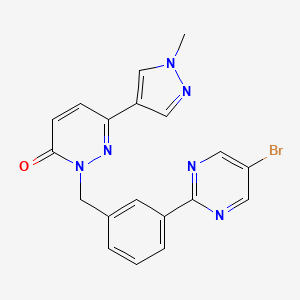
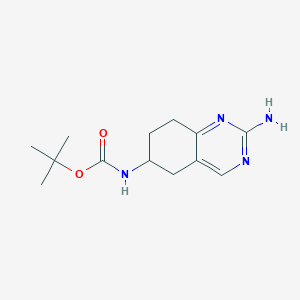
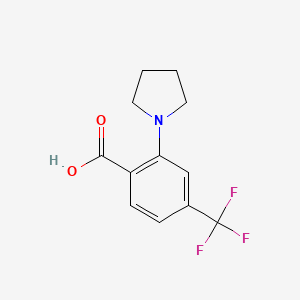
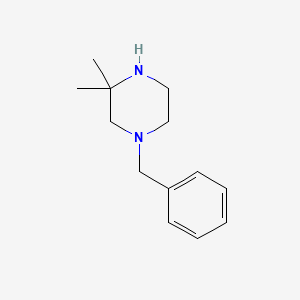
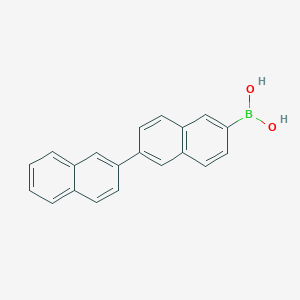

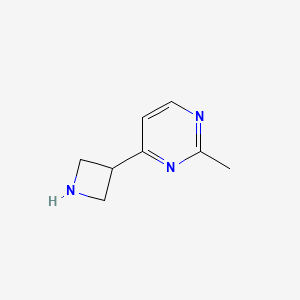
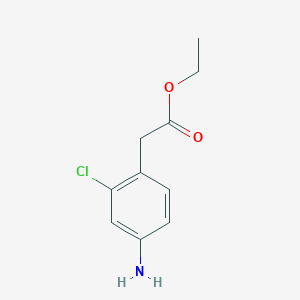
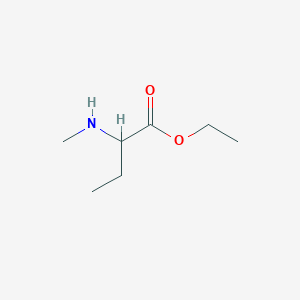
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
